molecular formula C11H14NNa2O7S2+ B11933897 NXY-059 (Cerovive)

NXY-059 (Cerovive)

Cat. No.: B11933897
M. Wt: 382.3 g/mol
InChI Key: XLZOVRYBVCMCGL-CURPJKDSSA-M
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Description

NXY-059 (Cerovive) is a nitrone-based, free radical trapping agent that was investigated as a neuroprotectant for acute ischemic stroke. Its primary mechanism of action involves acting as a spin trap agent that scavenges free radicals, thereby mitigating oxidative stress and secondary neuronal injury that occurs following cerebral ischemia . This compound demonstrated neuroprotective efficacy in various animal models, showing significant reductions in infarct volume and improvements in functional neurological outcomes . The development of NXY-059 closely adhered to the STAIR recommendations for advancing stroke therapies. While the initial SAINT I clinical trial showed a statistically significant reduction in disability, the subsequent, larger SAINT II trial failed to confirm this benefit, leading to the discontinuation of the compound's clinical development . As a result, NXY-059 now holds significant research value as a reference compound for studying the pathophysiology of ischemic stroke, the mechanisms of free radical-induced damage, and the challenges of translating neuroprotection from preclinical models to human clinical trials . Its well-documented history provides a critical case study for refining experimental design and validation criteria for future neuroprotective agents. This product is intended for research purposes only, strictly within laboratory settings.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14NNa2O7S2+

Molecular Weight

382.3 g/mol

IUPAC Name

disodium;4-[(E)-[tert-butyl(oxido)azaniumylidene]methyl]-3-sulfobenzenesulfonate

InChI

InChI=1S/C11H15NO7S2.2Na/c1-11(2,3)12(13)7-8-4-5-9(20(14,15)16)6-10(8)21(17,18)19;;/h4-7H,1-3H3,(H,14,15,16)(H,17,18,19);;/q;2*+1/p-1/b12-7+;;

InChI Key

XLZOVRYBVCMCGL-CURPJKDSSA-M

Isomeric SMILES

CC(C)(C)/[N+](=C\C1=C(C=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)O)/[O-].[Na+].[Na+]

Canonical SMILES

CC(C)(C)[N+](=CC1=C(C=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)O)[O-].[Na+].[Na+]

Origin of Product

United States

Mechanisms of Action and Biological Activity of Nxy 059

Free Radical Trapping Properties

A key proposed mechanism for NXY-059's neuroprotective effect is its function as a free radical scavenger. nih.govnih.gov Free radicals are highly reactive molecules that can cause significant cellular damage, a process implicated in the pathology of conditions like ischemic stroke. nih.gov

Role as a Nitrone-Based Spin Trap Agent

NXY-059 is classified as a nitrone-based, free radical-trapping agent. researchgate.netnih.govnih.gov This means it belongs to a class of compounds, nitrones, that can react with and neutralize short-lived, unstable free radicals. researchgate.net This process, known as spin trapping, converts the reactive radicals into more stable, less harmful adducts, which can be detected using techniques like electron paramagnetic resonance (EPR) spectroscopy. nih.govresearchgate.net This function as a "spin trap" is considered central to its potential therapeutic action. nih.gov

Interaction with Hydroxyl and Methanol (B129727) Radicals

Research has specifically investigated NXY-059's ability to trap highly damaging radical species, such as hydroxyl (•OH) and methanol (•CH₂OH) radicals. nih.govresearchgate.net Using electron paramagnetic resonance (EPR) spectroscopy, studies have demonstrated that NXY-059 effectively traps both of these radical types. tandfonline.comtandfonline.com In direct comparative studies under specific experimental conditions, NXY-059 was shown to trap a greater number of both hydroxyl and methanol radicals than other related nitrone compounds. nih.govtandfonline.com

Table 1: Relative Trapping of Hydroxyl and Methanol Radicals by NXY-059

Radical SpeciesRelative Trapping Efficiency of NXY-059
Hydroxyl Radical (•OH)Higher
Methanol Radical (•CH₂OH)Higher

This table summarizes the findings from electron paramagnetic resonance (EPR) spectroscopy studies, indicating that NXY-059 is a more effective spin trap for both hydroxyl and methanol radicals compared to PBN and S-PBN under the studied conditions. nih.govtandfonline.com

Comparison with Other Free Radical Scavengers (e.g., α-phenyl-N-tert-butyl nitrone)

NXY-059's efficacy as a free radical scavenger has been frequently compared to its parent compound, α-phenyl-N-tert-butyl nitrone (PBN). nih.govresearchgate.net While both are nitrone spin traps, NXY-059 was developed as a more soluble derivative. researchgate.net In head-to-head laboratory studies using EPR spectroscopy, NXY-059 demonstrated a superior ability to trap both hydroxyl and methanol radicals compared to PBN and another analogue, sodium 2-sulfophenyl-N-tert-butyl nitrone (S-PBN). nih.govtandfonline.com However, in studies examining the prevention of salicylate (B1505791) oxidation by hydroxyl radicals, PBN was found to be the most effective of the three. nih.gov

Table 2: Comparative Efficacy of Nitrone Spin Traps

CompoundRadical Trapping (EPR)Prevention of Salicylate Oxidation
NXY-059Most EffectiveEffective
α-phenyl-N-tert-butyl nitrone (PBN)Less EffectiveMost Effective
S-PBNLess EffectiveEffective

This table compares the relative effectiveness of NXY-059, PBN, and S-PBN in two different types of antioxidant assays. tandfonline.comnih.gov

Molecular and Cellular Pathways

Beyond its direct interaction with free radicals, NXY-059 has been shown to influence key intracellular signaling pathways that are critical in determining cell fate following an ischemic event.

Influence on Akt Activation

Studies in animal models of stroke have revealed that NXY-059 can influence the Akt signaling pathway, a crucial pathway for promoting cell survival. researchgate.netnih.gov Following an ischemic event, there is typically a decrease in the phosphorylated, active form of Akt (p-Akt) in the affected brain region. nih.gov Research in rats subjected to transient middle cerebral artery occlusion showed that treatment with NXY-059 attenuated this post-ischemic decrease in neuronal p-Akt. nih.gov By maintaining the activation of the Akt pathway, NXY-059 appears to help protect neurons from damage after ischemia. researchgate.netnih.gov

Table 3: Effect of NXY-059 on p-Akt Levels Post-Ischemia

ConditionNeuronal p-Akt Levels in Ischemic Region
Ischemia (Untreated)Decreased
Ischemia + NXY-059 TreatmentAttenuated Decrease (Maintained Activation)

This table illustrates the research findings on how NXY-059 treatment impacts the levels of activated Akt (p-Akt) in neurons following an ischemic event in animal models. nih.gov

Inhibition of Cytochrome C Release Post-Ischemia

A critical step in the intrinsic pathway of apoptosis, or programmed cell death, is the release of cytochrome c from the mitochondria into the cell's cytosol. This release is a key trigger for the cascade of events leading to cell death. Research has demonstrated that NXY-059 can inhibit this process. researchgate.netnih.gov In studies on rats following focal cerebral ischemia, administration of NXY-059 was found to attenuate the increase in cytosolic cytochrome c levels in cortical neurons within the infarct area. nih.gov This inhibition of cytochrome c release is believed to be a direct consequence of maintaining the Akt signaling pathway, thereby preventing a crucial step towards apoptosis. nih.gov

Potential Action on the Neurovascular Unit

Initial preclinical studies with NXY-059 (Cerovive) demonstrated neuroprotective effects in various animal models of acute ischemic stroke. nih.govahajournals.org However, a significant question surrounding its mechanism of action arose from its physicochemical properties. NXY-059 is a polar, water-soluble compound with inherently poor permeability across the blood-brain barrier (BBB). nih.govahajournals.orgresearchgate.netnih.gov This limited transport into the brain parenchyma led researchers to hypothesize that its primary site of action might not be directly on the neurons but rather on the vascular components of the neurovascular unit. ahajournals.orgahajournals.org

This perspective suggests that NXY-059 may be more accurately classified as a "vasculoprotective" agent, exerting its effects at the blood-endothelial interface. ahajournals.org Reactive oxygen species generated during ischemia by endothelial cells and neutrophils can lead to endothelial dysfunction, increased BBB permeability, and subsequent tissue injury. ahajournals.org The proposed mechanism posits that NXY-059 acts on the vascular part of the neurovascular unit to mitigate this damage.

In vitro research provides direct support for this hypothesis. A study using a model of the BBB subjected to oxygen-glucose deprivation (OGD), which mimics ischemic conditions, found that a clinically achievable concentration of NXY-059 significantly reduced the OGD-induced increase in BBB permeability. nih.gov Furthermore, the study demonstrated that NXY-059 substantially reduced the large influx of tissue plasminogen activator (tPA) across the compromised in vitro BBB model. nih.gov This suggests that the neuroprotective effects observed in preclinical models could be, at least in part, attributable to its ability to preserve the integrity and functionality of the brain endothelium. nih.gov Speculation based on animal models suggests that in transient ischemia, NXY-059's primary role may be to reduce the breakdown of the blood-brain barrier. ahajournals.org

Table 1: In Vitro Effects of NXY-059 on Blood-Brain Barrier (BBB) Model

Condition Observation Implication Source
Oxygen-Glucose Deprivation (OGD) Increased BBB permeability Compromise of endothelial integrity nih.gov
NXY-059 (250 µmol/L) added at onset or up to 4h after OGD Significant reduction in OGD-induced BBB permeability Preservation of BBB functionality nih.gov
OGD Large influx of tissue plasminogen activator (tPA) across the BBB Potential for exacerbating hemorrhage nih.gov
NXY-059 added after OGD Substantial reduction in tPA influx Protection of the neurovascular unit nih.gov

Lack of Direct Oxidative Damage Inhibition in Vivo

NXY-059 was developed as a nitrone-based, free-radical trapping agent. ahajournals.orgnih.govnih.gov The core hypothesis for its neuroprotective action was its ability to scavenge and neutralize damaging free radicals produced during and after an ischemic event. nih.govox.ac.uk Numerous preclinical studies in rodent and primate models of stroke reported that NXY-059 reduced infarct size and improved functional outcomes, which was attributed to this free-radical scavenging mechanism. nih.govnih.govclinician.comnih.gov

However, the clinical failure of NXY-059, particularly in the large SAINT II trial, prompted a critical re-evaluation of its mechanism and the preclinical data. ahajournals.orgnih.govnih.gov A major point of contention is whether the compound's in vitro free-radical trapping activity translates to meaningful direct antioxidant effects within the brain tissue in a living organism. ahajournals.org The compound's poor ability to penetrate the blood-brain barrier is a significant obstacle, raising doubts about whether sufficient concentrations could reach the brain parenchyma to exert a direct pharmacological effect on neurons at risk. ahajournals.orgnih.govresearchgate.net

Subsequent research has provided evidence for a lack of direct neuroprotection against oxidative stress. A pivotal study using human stem cell-derived neurons tested the efficacy of NXY-059 against injury induced by oxygen-glucose deprivation or direct oxidative stress. nih.goved.ac.uk The results showed that NXY-059, at a wide range of concentrations (1µM to 1mM), was completely inactive and offered no protection to the human neurons. ed.ac.ukmonash.edubohrium.com In stark contrast, a control antioxidant cocktail provided marked neuronal protection in the same assays. ed.ac.ukmonash.edu These findings offer a potential explanation for the drug's failure in human clinical trials and support the hypothesis that its primary mechanism is not direct neuronal protection via free-radical scavenging. nih.govmonash.edu

The discrepancy between the initial promising animal studies and the ultimate clinical and in vitro failures highlights potential biases in the preclinical evaluation. nih.govresearchgate.net It was noted that the original development of NXY-059 lacked in vivo imaging studies that could have confirmed whether the drug was indeed trapping free radicals in the brain as hypothesized. ahajournals.org

Table 2: Efficacy of NXY-059 in Human Neuronal and Animal Models

Model System Injury Type NXY-059 Effect Positive Control (Antioxidant Cocktail) Source
Human Stem Cell-Derived Neurons Oxidative Stress (H₂O₂) No protective activity Marked neuronal protection ed.ac.uk
Human Stem Cell-Derived Neurons Oxygen-Glucose Deprivation No protective activity Marked neuronal protection ed.ac.uk
Rat (transient MCAO) Ischemia/Reperfusion Reduction in infarct volume Not Applicable nih.gov
Marmoset (permanent MCAO) Ischemia Reduction in infarct volume & functional disability Not Applicable ahajournals.orgclinician.com

Preclinical Efficacy of Nxy 059 in Experimental Models of Neurological Injury

General Neuroprotective Effects

NXY-059 has exhibited broad neuroprotective effects across different experimental paradigms of neurological damage, primarily by scavenging free radicals, which are key mediators of secondary injury following ischemic events. rndsystems.com

Table 1: Reduction in Infarct Volume in Animal Models

ModelSpeciesTreatment Group (Dose/Duration)Infarct Volume Reduction (%)Reference
Transient MCAO (2h occlusion)Rat10 mg kg⁻¹ h⁻¹ (21.75h infusion)~59% nih.gov
Permanent MCAO (4h occlusion)MarmosetNXY-05928% capes.gov.brnih.gov
Permanent Focal Cerebral IschemiaRat60 mg/kg/h (24h infusion)~36% nih.gov
Transient MCAO (2h occlusion)Rat3 mg/kg/hrNot significant researchgate.net
Transient MCAO (2h occlusion)Rat30 mg/kg/hrMarked decrease researchgate.net

Beyond histological improvements, NXY-059 has demonstrated efficacy in ameliorating neurological deficits associated with stroke. In rat models of transient MCAO, administration of NXY-059 attenuated the neurological deficits observed 24 hours after the occlusion period. nih.gov In a primate model of permanent MCAO, NXY-059 treatment significantly improved long-term motor impairment, with treated marmosets showing better use of their stroke-affected limb compared to controls at both 3 and 10 weeks post-occlusion. capes.gov.brnih.gov Furthermore, NXY-059 substantially attenuated spatial neglect in these primate models, with deficits being significantly reduced at 3 weeks and absent at 10 weeks. capes.gov.brnih.gov Studies in hemorrhagic stroke models in rats have also shown NXY-059 to attenuate neurological deficits. nih.gov

Table 2: Attenuation of Neurological Deficits in Animal Models

ModelSpeciesOutcome MeasureNXY-059 EffectReference
Transient MCAO (2h occlusion)RatNeurological DeficitAttenuated nih.gov
Permanent MCAO (4h occlusion)MarmosetMotor ImpairmentAmeliorated long-term motor impairment (better limb use at 3 and 10 weeks) capes.gov.brnih.gov
Permanent MCAO (4h occlusion)MarmosetSpatial NeglectSubstantially attenuated at 3 weeks, no deficit at 10 weeks capes.gov.brnih.gov
Hemorrhagic StrokeRatNeurological DeficitsAttenuated nih.gov

Studies in Rodent Models of Cerebral Ischemia

NXY-059 has been evaluated in various rodent models designed to mimic different aspects of human ischemic stroke.

In transient MCAO models in rats, NXY-059 has shown promising results. A 2-hour occlusion of the middle cerebral artery followed by reperfusion induced significant neurological deficits and brain damage. Administration of NXY-059 at doses of 10 mg kg⁻¹ h⁻¹ and 30 mg kg⁻¹ h⁻¹ for 21.75 hours significantly decreased infarct volume. nih.gov Studies also indicated that NXY-059 was effective when administered up to 5 hours after the onset of ischemia in these transient models, demonstrating a considerable therapeutic window. ahajournals.orgnih.govkarger.com Comparative studies with other nitrones, such as α-phenyl-N-tert-butylnitrone (PBN), suggested that NXY-059 at 3 mg/kg/hr was markedly more effective in providing neuroprotection than PBN at an equimolar dose. researchgate.net

NXY-059 has also demonstrated efficacy in permanent MCAO models in rodents. In rats subjected to permanent MCAO, NXY-059 administered as a bolus followed by a 24-hour infusion at 60 mg/kg/h significantly reduced cortical infarction. nih.gov These studies confirmed that NXY-059 provides neuroprotection in models of permanent focal ischemia, which are considered more clinically relevant as they lack reperfusion. karger.comahajournals.org The therapeutic window for NXY-059 in permanent MCAO models extended up to 4 hours post-occlusion. ahajournals.orgkarger.com

The rabbit small clot embolic stroke model (RSCEM) has been utilized to assess NXY-059's efficacy. In this model, NXY-059 administered intravenously 1 hour after embolization demonstrated neuroprotective effects, increasing the dose required to produce behavioral deficits. nih.gov However, when administered 3 or 6 hours post-embolization, NXY-059 did not show significant behavioral improvement. nih.gov When combined with tenecteplase, NXY-059 showed a statistically significant reduction in behavioral deficits when administered 6 hours post-embolization, suggesting potential benefits in combination therapy for later treatment windows. nih.gov

Pharmacological Profile and Distribution

Pharmacokinetics in Experimental Systems

The study of NXY-059's pharmacokinetics has been conducted in various experimental animal models, including rats and marmosets, to characterize its absorption, distribution, metabolism, and excretion.

In rats subjected to either transient or permanent middle cerebral artery occlusion (MCAo), NXY-059 demonstrated dose-dependent pharmacokinetics. nih.gov Following intravenous infusion in a transient ischemia model, plasma concentrations were shown to be related to the administered dose. nih.gov For instance, a 24-hour infusion at a rate of 10 mg/kg/h resulted in a plasma concentration of 28.5 ± 3.0 µmol/l. nih.gov In a permanent ischemia model in rats, subcutaneous administration also showed that plasma concentrations were linearly related to the dose. nih.gov

Pharmacokinetic analysis in marmosets, a primate model, involved fitting the data to a one-compartment model with an intravenous bolus and a constant-rate subcutaneous infusion. ahajournals.org This modeling was used to calculate appropriate dosing for efficacy studies. ahajournals.org In these studies, plasma unbound drug concentrations reached 76.3 ± 5.7 µmol/L. ahajournals.org

Studies in healthy human subjects provide comparative pharmacokinetic parameters. The typical half-life of NXY-059 is approximately 2-4 hours. nih.gov The steady-state volume of distribution (Vss) is between 13-15 liters, and the unbound fraction in plasma is approximately 0.53-0.58. nih.gov These parameters were found to be consistent even when compared to subjects with renal impairment. nih.gov A meta-analysis of studies involving rats, mice, and marmosets confirmed the neuroprotective effects of NXY-059 across these species in experimental stroke models. nih.gov

Table 1: Pharmacokinetic Parameters of NXY-059 in Experimental Systems This table is interactive. You can sort and filter the data.

Species Model Administration Route Key Findings Reference
Rat Transient Ischemia Intravenous Infusion Plasma concentration of 28.5 ± 3.0 µmol/l with 10 mg/kg/h infusion. nih.gov
Rat Permanent Ischemia Subcutaneous Infusion Plasma concentration is linearly related to the dose. nih.gov
Marmoset Permanent Ischemia IV Bolus + SC Infusion Data fitted to a one-compartment model; plasma unbound concentration reached 76.3 ± 5.7 µmol/L. ahajournals.org

Blood-Brain Barrier Penetration Dynamics

A critical aspect of the pharmacological profile of a neuroprotective agent is its ability to cross the blood-brain barrier (BBB) to reach its target site in the central nervous system.

Under normal physiological (normoxic) conditions, the in vitro permeability of NXY-059 across the BBB is low. nih.gov Research has indicated that the uptake of NXY-059 into cerebral endothelial cells under normoxic conditions is negligible. nih.gov This inherently poor permeability is a significant characteristic of the compound. nih.gov

However, the integrity of the BBB can be compromised during pathological events such as ischemia. In vitro studies using a model of the BBB have shown that the permeability of NXY-059 increases significantly under hypoxic and ischemic conditions. nih.gov Compared to normoxic conditions, its permeability increased 3.5-fold after 9 hours of hypoxia and also after 3 hours of ischemia. nih.gov The effect was even more pronounced with longer ischemic periods, showing a 5-fold increase after 6 hours and a more than 10-fold increase after 9 hours of ischemia. nih.gov This suggests that while NXY-059 has poor access to the brain under normal conditions, it may penetrate the BBB more effectively in the context of an ischemic event where the barrier is disrupted. nih.gov Despite these findings, biodistribution analyses have confirmed that only small quantities of NXY-059 are able to cross the blood-brain barrier in vivo. researchgate.net

Table 2: In Vitro Blood-Brain Barrier Permeability of NXY-059 Under Different Conditions This table is interactive. You can sort and filter the data.

Condition Duration Permeability Increase (Fold Change) Reference
Hypoxia 9 hours 3.5 nih.gov
Ischemia 3 hours 3.5 nih.gov
Ischemia 6 hours 5.0 nih.gov

Renal Elimination Pathways

The elimination of NXY-059 from the body is predominantly handled by the kidneys. nih.gov Studies have demonstrated that the plasma clearance of the compound is directly proportional to renal function, as measured by the glomerular filtration rate (GFR). nih.gov The strong correlation (r² = 0.93) between plasma clearance and GFR underscores the kidney's primary role in its excretion. nih.gov

The mechanism of renal excretion involves active secretion mediated by an organic acid transporter. Evidence for this pathway is supported by studies where the administration of probenecid, a known inhibitor of organic anion transporters (OATs), can interfere with the renal clearance of substances transported by this system. nih.govnih.gov This indicates that NXY-059 is actively transported into the urine rather than being eliminated solely by passive glomerular filtration. nih.gov

Table 3: Mentioned Compounds

Compound Name
NXY-059 (Cerovive)
alpha-phenyl-N-tert-butylnitrone (PBN)
2-sulfophenyl-N-tert-butylnitrone (S-PBN)
Inulin
Sinistrin

Translational Challenges and Preclinical Research Methodologies

Adherence to Stroke Therapy Academic Industry Roundtable (STAIR) Criteria

The Stroke Therapy Academic Industry Roundtable (STAIR) established criteria to improve the quality and predictive value of preclinical studies for stroke therapies. nih.gov NXY-059 was notable for being one of the first drug candidates to have its development program, including studies in non-human primates, closely adhere to these recommendations. nih.govnih.gov When all the animal studies were considered collectively, the evidence for NXY-059 appeared to meet all the STAIR criteria. researchgate.netahajournals.org

Systematic Reviews and Meta-Analyses of Preclinical Data

Systematic reviews and meta-analyses of the preclinical data for NXY-059 have been instrumental in understanding the gap between its performance in animal models and human clinical trials. These analyses pooled data from multiple studies to provide a more robust estimate of efficacy and to investigate sources of heterogeneity and bias. ahajournals.orgnih.govnih.gov

Methodological Quality and Bias in Preclinical Studies

The failure of NXY-059 in the Stroke-Acute Ischemic NXY Treatment (SAINT) II trial brought sharp focus to the methodological quality of the preceding animal studies. researchgate.netnih.gov It is now widely believed that the efficacy of NXY-059 was substantially overstated in preclinical reports due to biases related to study design, conduct, and reporting. researchgate.netahajournals.org A critical appraisal of the preclinical data revealed several shortcomings, including a lack of rigorous testing and reproducible, robust protection in clinically relevant stroke models across different laboratories. nih.govresearchgate.net Compared to other neuroprotective agents that were also in clinical testing, NXY-059's preclinical evidence scored among the lowest on quality metrics. ahajournals.org

Impact of Randomization and Blinding on Efficacy Estimates

The use of randomization and blinding is critical to minimize bias in experimental studies. manipal.edu In the case of NXY-059, a systematic review found that only two of nine publications reported the core quality indicators of randomization, concealment of treatment allocation, and blinded assessment of outcomes. researchgate.netahajournals.orgnih.gov This lack of methodological rigor had a profound impact on the reported efficacy.

Studies that did not report these measures to reduce bias gave substantially higher estimates of efficacy than the few higher-quality studies that did. researchgate.netahajournals.orgnih.gov One meta-analysis quantified this difference, noting that NXY-059 was reported to be 30% more effective in studies that were not randomized or masked compared to those that were. nih.gov An individual animal meta-analysis of 15 studies found that randomization was used in only 40% of studies, with blinding of the surgeon and outcome assessor occurring in 53% and 67% of studies, respectively. nih.gov The inflation of effect sizes in studies lacking these basic safeguards is a significant factor in the disconnect between preclinical and clinical results. escholarship.org

Evidence of Performance, Attrition, and Publication Bias

Beyond randomization and blinding of outcome assessment, the preclinical NXY-059 literature was affected by other forms of bias.

Performance Bias : This bias occurs when there are systematic differences in the care provided to the treatment and control groups, which can be mitigated by blinding the investigators or surgeons conducting the experiment. manipal.edu The finding that the surgeon was blinded in only 53% of the NXY-059 animal studies suggests a significant risk of performance bias. nih.gov

Attrition Bias : This bias can be introduced when there are systematic differences in the withdrawal of subjects from a study. For example, a treatment may appear more effective if the most severely affected animals die and are excluded from the final analysis. escholarship.org Evidence for attrition bias was found in the preclinical data for NXY-059. nih.gov

Publication Bias : There is strong evidence of publication bias, where studies with positive results are more likely to be published than those with neutral or negative findings. escholarship.orgwellbeingintlstudiesrepository.orgnih.gov A meta-analysis of NXY-059 studies showed significant publication bias using statistical methods like funnel plots and Egger's test. nih.gov Researchers noted the potential existence of unpublished negative data. researchgate.net In fact, a review of individual animal data found that of four unpublished experiments, two were neutral. wellbeingintlstudiesrepository.org This bias leads to an overstatement of efficacy in the published literature. nih.gov

The following table summarizes the methodological quality and presence of bias found in systematic reviews of NXY-059 preclinical studies.

Methodological Feature / BiasFinding in NXY-059 Preclinical ReviewsReference
Randomization ReportedLow (e.g., 2 of 9 publications in one review; 40% in another) nih.gov, nih.gov
Blinded Outcome Assessment ReportedLow (e.g., 2 of 9 publications in one review; 67% in another) nih.gov, nih.gov
Impact of Lacking Blinding/RandomizationSubstantially higher efficacy estimates; reported efficacy inflated by ~30% ahajournals.org, nih.gov
Performance BiasEvidence present (Surgeon blinding in only 53% of studies) nih.gov
Attrition BiasEvidence present nih.gov
Publication BiasSignificant evidence from statistical tests (funnel plot, Egger's test) and existence of unpublished neutral studies nih.gov, wellbeingintlstudiesrepository.org

Factors Contributing to Overestimated Efficacy in Animal Models

The overestimation of NXY-059's efficacy in animal models can be attributed to a combination of factors identified through rigorous meta-research.

Low Study Quality : The most significant factor was the poor methodological quality of many experiments. The failure to consistently implement and report randomization and blinding led to inflated effect sizes. ahajournals.orgnih.gov

Publication Bias : The tendency to publish positive results while negative or neutral data remain unpublished created a skewed and overly optimistic view of the compound's potential. researchgate.netnih.govwellbeingintlstudiesrepository.org

Limited Animal Models : The majority of preclinical stroke studies have historically used young, healthy, male animals. nih.gov This lack of diversity does not reflect the typical clinical stroke population, which includes aged individuals of both sexes with comorbidities like hypertension. nih.govnih.gov Meta-analysis provided evidence of no detectable effect of NXY-059 in hypertensive animals. nih.gov

Inappropriate Treatment Windows : The time from stroke onset to treatment is a critical variable. In many animal studies, NXY-059 was administered very early after the ischemic event, a scenario often not feasible in clinical practice. ahajournals.orgresearchgate.net

Discrepancies Between Preclinical and Clinical Outcomes

The discordance between the promising preclinical data and the ultimate clinical failure of NXY-059 is stark. The first clinical trial, SAINT I, showed a small, statistically marginal benefit on the primary endpoint. nih.govahajournals.org However, this finding was not replicated in the subsequent, larger SAINT II trial, which found NXY-059 to be no more effective than a placebo. nih.govnih.govnih.gov A pooled analysis of both trials confirmed the lack of efficacy. nih.gov

Several key factors have been identified to explain this translational failure.

FactorDescriptionReference
Overstated Preclinical EfficacyEfficacy in animal models was inflated due to widespread methodological weaknesses (e.g., lack of blinding, randomization) and publication bias. nih.gov, researchgate.net, ahajournals.org
Mismatch in Patient PopulationsThe clinical trials included a diverse range of stroke patients, including those with lacunar strokes, which did not align with the more uniform infarct patterns created in animal models (e.g., MCAO). nih.gov, researchgate.net
Different Treatment WindowsThe SAINT trials treated patients up to 6 hours after stroke onset, whereas preclinical studies indicated maximum efficacy was achieved within a 4-hour window. researchgate.net
Poor PharmacokineticsNXY-059 is a polar, non-lipophilic compound with poor blood-brain barrier penetrability, raising questions about whether therapeutically relevant concentrations could be achieved at the target site in the brain. researchgate.net, nih.gov, researchgate.net

The experience with NXY-059 underscored that even when a compound's development appears to follow established guidelines like STAIR, underlying weaknesses in the quality of individual preclinical studies can lead to a costly and disappointing clinical failure. researchgate.netahajournals.org It has served as a crucial lesson for the stroke research community on the importance of methodological rigor, transparency in reporting, and a critical approach to translating preclinical findings. nih.govnih.gov

Comparison of Therapeutic Time Windows Across Research Phases

A crucial factor in the translational failure of NXY-059 was the discrepancy between the therapeutic time windows established in preclinical animal models and those applied in human clinical trials. Preclinical studies in rodents suggested a window of efficacy of up to four hours after the onset of stroke. ahajournals.org Specifically, in rat models of both transient and permanent middle cerebral artery occlusion (MCAO), NXY-059 demonstrated a reduction in infarct size and improved functional outcomes when administered within this timeframe. ahajournals.org Some studies even suggested a potential therapeutic window of 3 to 6 hours after the start of recirculation in rats. researchgate.net

However, the pivotal SAINT II clinical trial enrolled patients for treatment with NXY-059 up to six hours after the onset of stroke symptoms. researchgate.net This extension of the therapeutic window in the clinical setting, while intended to broaden the eligible patient population, may have surpassed the compound's effective timeframe for neuroprotection. researchgate.netnih.gov The average time to treatment in the SAINT I trial was approximately 3 hours and 46 minutes, which is near the edge of the robustly supported preclinical window. ahajournals.org The decision to adopt a wider window in the clinical trials was not strongly supported by reproducible and robust preclinical evidence demonstrating significant efficacy at these later time points. researchgate.netnih.gov

This disparity is a critical example of the challenges in extrapolating preclinical data to clinical practice. The relatively homogenous nature of preclinical stroke models, with controlled onset and consistent infarct patterns, may create an optimistic view of a drug's therapeutic window that does not hold true in the more complex and varied context of human stroke.

Heterogeneity of Stroke Models Versus Clinical Stroke Presentations

The discordance between the highly controlled and specific animal models of stroke used in NXY-059's preclinical evaluation and the diverse nature of clinical stroke in humans represents a significant translational hurdle. researchgate.netresearchgate.net Preclinical studies predominantly utilized models of focal cerebral ischemia, most commonly the middle cerebral artery occlusion (MCAO) model in young, healthy male rodents. nih.govnih.gov These models produce relatively predictable and consistent infarct volumes and patterns of injury. researchgate.net

In stark contrast, the patient population in the SAINT trials presented with a wide spectrum of stroke subtypes, including lacunar and posterior circulation strokes, which were not reflective of the MCAO model used in preclinical testing. researchgate.net Human strokes vary immensely in their etiology (e.g., embolic vs. thrombotic), location, and severity, and are often accompanied by comorbidities such as hypertension, which are typically absent in animal models. ahajournals.org A meta-analysis of preclinical studies noted that efficacy in young, healthy male animals is a poor predictor of clinical outcome. nih.govnih.gov

The following table illustrates the key differences between the preclinical models and the clinical presentation of stroke in the NXY-059 studies:

FeaturePreclinical Stroke Models (Primarily MCAO)Clinical Stroke Presentations (SAINT Trials)
Stroke Type Focal ischemic stroke with a consistent pattern. researchgate.netHeterogeneous, including lacunar and posterior strokes. researchgate.net
Infarct Location Typically restricted to the territory of the middle cerebral artery. researchgate.netVariable, affecting different brain regions. researchgate.net
Subject Population Young, healthy, predominantly male animals. nih.govnih.govDiverse patient population with varying ages and comorbidities. ahajournals.org
Onset Precisely controlled and known. researchgate.netOften unwitnessed or with an uncertain time of onset.

This fundamental mismatch between the preclinical models and the clinical reality likely contributed to the overestimation of NXY-059's efficacy. ahajournals.org The neuroprotective effects observed in a specific and controlled injury model did not translate to the multifaceted and varied pathology of human ischemic stroke.

Species-Specific Responses to NXY-059 Efficacy

To bridge the gap between rodent studies and human trials, as recommended by the Stroke Therapy Academic Industry Roundtable (STAIR) criteria, NXY-059 was also tested in a nonhuman primate model, specifically the marmoset. ahajournals.org In marmosets subjected to permanent middle cerebral artery occlusion, NXY-059 was reported to significantly reduce neurological damage and infarct size. ahajournals.orgclinician.combioworld.com One study noted a reduction in infarct volume by over 50% in marmosets. bioworld.com Another study in marmosets with treatment delayed for 4 hours showed attenuation of neglect at 3 weeks. ahajournals.org

The following table summarizes the reported efficacy of NXY-059 in different species:

SpeciesModelReported EfficacySource
Rat Transient and Permanent MCAOOverall infarct volume reduction of 43.3% in a meta-analysis of predominantly rodent studies. ahajournals.org ahajournals.org
Mouse Focal Cerebral IschemiaIncluded in the meta-analysis showing overall efficacy, though fewer studies than rats. nih.govnih.gov nih.govnih.gov
Marmoset (Primate) Permanent MCAOReduced infarct size by over 50% and improved functional outcome. ahajournals.orgbioworld.com ahajournals.orgbioworld.com

Ultimately, the promising results in rodents and, to a lesser extent, in primates did not translate to humans. The failure of NXY-059 in the SAINT II trial, despite its adherence to many of the STAIR recommendations, serves as a stark reminder of the inherent complexities of translating preclinical findings from animal models to successful clinical therapies for stroke. nih.govahajournals.org

Future Directions and Implications for Neuroprotective Research

Lessons Learned from NXY-059 Development for Stroke Therapeutics

NXY-059, a free-radical trapping agent, showed considerable promise in preclinical studies, effectively reducing infarct volumes and improving neurological outcomes in various animal models of ischemic stroke openaccessjournals.comtandfonline.commdpi.com. These positive preclinical findings led to its advancement into Phase III clinical trials, notably the SAINT I and SAINT II studies openaccessjournals.commedscape.commdpi.com.

The SAINT I trial reported a modest but statistically significant improvement in the primary endpoint, the modified Rankin Scale (mRS) score at 90 days, offering a glimmer of hope for neuroprotection tandfonline.commedscape.comamhsr.org. However, it failed to achieve significance on co-primary endpoints, such as the National Institutes of Health Stroke Scale (NIHSS) tandfonline.commedscape.com. The subsequent, larger SAINT II trial could not replicate these positive results, ultimately demonstrating no significant benefit of NXY-059 over placebo in acute ischemic stroke patients openaccessjournals.commedscape.commdpi.comspglobal.com. This outcome marked a substantial setback for the field of neuroprotection ahajournals.org.

The development of NXY-059 yielded several critical lessons:

The Translational Gap: The stark contrast between NXY-059's preclinical efficacy and its clinical failure highlighted a significant translational gap. This suggests that preclinical models may not fully capture the complexity of human stroke pathology or the nuances of drug behavior in the human system frontiersin.orgresearchgate.netahajournals.orgahajournals.org.

Methodological Rigor: Critiques of NXY-059's preclinical studies revealed a lack of methodological rigor, including inadequate randomization, concealment of treatment allocation, and blinded outcome assessment. Studies that did not report these quality safeguards often showed substantially higher efficacy estimates than those that did, indicating potential bias in earlier findings ahajournals.orgahajournals.orgpsu.edu.

Therapeutic Window and Patient Heterogeneity: Defining the precise therapeutic window and identifying the optimal patient population for neuroprotective agents remains a significant challenge. Factors such as the timing of drug administration and patient variability in stroke presentation may have influenced NXY-059's outcomes spglobal.comnih.govahajournals.org.

Drug Delivery and Pharmacokinetics: Issues related to NXY-059's permeability across the blood-brain barrier (BBB) and the achievement of adequate therapeutic concentrations in brain tissue were identified as potential contributors to its failure mdpi.comfrontiersin.orgfrontiersin.orgmdpi.com. The larger volume of the human brain compared to preclinical models means that drug diffusion distances can be a critical limiting factor frontiersin.orgfrontiersin.org.

Strategies for Improving Translational Success in Neuroprotection

The repeated failures of neuroprotective agents in clinical trials necessitate a re-evaluation of research strategies to enhance the likelihood of successful translation from bench to bedside.

Improving the quality and reproducibility of preclinical research is paramount. Adherence to established guidelines, such as those proposed by the Stroke Therapy Academic Industry Roundtable (STAIR), is crucial nih.govfrontiersin.org. These guidelines emphasize:

Randomization and Blinding: Ensuring that studies are randomized and that outcomes are assessed blindly to treatment allocation helps minimize bias ahajournals.orgresearchgate.netahajournals.orgpsu.edu.

Reporting Standards: Comprehensive reporting of study design, methodology, and statistical analysis, potentially following frameworks like the Animal Research Reporting of In Vivo Experiments (ARRIVE) guidelines, enhances transparency and allows for better evaluation of results nih.gov.

Publication Bias Mitigation: Addressing publication bias, where studies with positive results are more likely to be published, is essential to obtain a more accurate representation of a drug's true efficacy ahajournals.orgmdpi.com.

Current animal models, predominantly rodents, have limitations in fully mimicking the complexity of human stroke researchgate.netdovepress.comconductscience.comnih.gov. Strategies to improve translational success include:

Incorporating Comorbidities: Human stroke often occurs in older individuals with comorbidities like hypertension and diabetes. Preclinical models should ideally incorporate these factors to better reflect the patient population dovepress.comconductscience.comnih.gov.

Physiological Monitoring: Rigorous physiological monitoring, including cerebral blood flow, during preclinical experiments is vital to ensure that the induced ischemia is comparable to that seen in humans and that the drug's effects are accurately assessed ahajournals.orgahajournals.org.

Species Appropriateness: While rodent models are widely used, exploring non-human primate models or other species that more closely mimic human physiology and stroke pathology may provide more predictive data frontiersin.orgnih.gov.

Outcome Measures: Developing and utilizing outcome measures in preclinical studies that are more sensitive and directly correlate with clinically meaningful endpoints in humans is critical elifesciences.org.

Testing drug candidates on human tissues or cells early in the development pipeline could offer a more direct assessment of their potential efficacy and safety before progressing to costly and time-consuming animal or clinical trials nih.govmdpi.comresearchgate.net.

In Vitro Models: The development and use of advanced in vitro models, such as human induced pluripotent stem cell (iPSC)-derived neurons or organotypic cultures, can provide insights into how a drug interacts with human cells and tissues under ischemic conditions nih.govmdpi.comresearchgate.net.

Patient-Derived Tissues: Utilizing human brain tissue samples (e.g., from surgical resections or post-mortem donations) could offer a more direct assessment of drug effects on human pathology nih.gov.

Predictive Value: Such human-based in vitro systems can help identify potential efficacy or toxicity issues early on, potentially explaining why compounds like NXY-059 failed in human trials despite promising animal data nih.govresearchgate.net. For instance, studies using human stem cell-derived neurons showed no protective effect of NXY-059, offering a potential explanation for its clinical failure researchgate.net.

Role of NXY-059 in Understanding Ischemic Cascade Pathology

Despite its clinical failure, NXY-059's development has contributed to a better understanding of the ischemic cascade and the challenges in targeting it. NXY-059 operates as a free-radical scavenger, targeting the oxidative stress component of the ischemic cascade, which involves the generation of reactive oxygen species (ROS) during reperfusion openaccessjournals.commdpi.commdpi.com.

The research surrounding NXY-059 has highlighted that while oxidative stress is a significant contributor to ischemic brain injury, it may not be the sole or most critical target for effective neuroprotection in humans. The failure of NXY-059 suggests that other pathways within the complex ischemic cascade—such as excitotoxicity, inflammation, or apoptosis—may require different therapeutic strategies or that a combination of approaches is necessary nih.govahajournals.org. Furthermore, the investigation into NXY-059's mechanism and its interaction with the blood-brain barrier has provided insights into the pharmacokinetic challenges that must be overcome for any neuroprotective agent to succeed mdpi.comfrontiersin.orgfrontiersin.orgmdpi.com. The compound's interaction with matrix metalloproteinases (MMPs) and its potential to reduce hemorrhagic transformation in some contexts also contributed to understanding these complex post-stroke processes frontiersin.org.

Q & A

Q. What experimental models and dosing strategies are used to evaluate NXY-059’s neuroprotective effects in preclinical stroke studies?

NXY-059 is typically assessed in transient middle cerebral artery occlusion (MCAo) models in rodents (rats and mice) and non-human primates (e.g., marmosets). Dosing is optimized using body surface area scaling: for example, a mouse dose of 20 mg/kg converts to 10 mg/kg in rats using species-specific Km coefficients (3 for mice, 6 for rats) . Studies often employ intravenous administration with a loading dose followed by maintenance infusion to achieve steady-state plasma concentrations. Critical parameters include timing of administration (e.g., 5–30 min post-ischemia in early studies, which may not mimic clinical scenarios) and confirmation of arterial occlusion via laser Doppler or direct visualization .

Q. How does NXY-059’s pharmacokinetic profile influence its experimental design?

NXY-059 has low blood-brain barrier permeability, necessitating high systemic doses to achieve neuroprotective concentrations. Preclinical studies use plasma concentration monitoring (e.g., 260–300 µM in rats) to correlate with efficacy endpoints like infarct volume reduction. Stability is maintained by storing the compound at -20°C (powder) or -80°C (solution) to prevent degradation .

Q. What are the primary outcome measures in NXY-059 neuroprotection studies?

Key endpoints include:

  • Infarct volume : Quantified via histology (TTC staining) or MRI, standardized across species (e.g., 43.3% reduction in meta-analyses) .
  • Functional recovery : Motor deficits (e.g., limb asymmetry, Bederson scale) and spatial neglect are assessed using species-specific behavioral tests .
  • Blood-brain barrier integrity : Evaluated via tracer extravasation or endothelial cell uptake assays under hypoxic conditions .

Advanced Research Questions

Q. How do methodological biases in preclinical NXY-059 studies confound translational potential?

Early studies often lacked randomization, blinding, or confirmation of ischemia induction, overestimating efficacy by 20–30%. For example, only 2/9 publications reported all three STAIR-recommended quality measures (randomization, allocation concealment, blinded outcome assessment). Unblinded outcome assessors introduced performance bias, while small sample sizes (<10 animals/group) increased false-positive rates . Meta-analyses using individual animal data (IAD) revealed that higher-quality studies showed smaller effect sizes (SMD -1.2 vs. -2.1 in low-quality studies) .

Q. What insights do meta-analyses provide about NXY-059’s species-specific efficacy and therapeutic window?

A meta-analysis of 26 experiments (585 animals) found NXY-059 reduced infarct volume by 43.3% (95% CI: 34.7–52.8) in rats and marmosets but had no effect in mice (9 animals, likely underpowered). The therapeutic window was narrow in embolic stroke models (≤1 hour) compared to transient ischemia models (4–6 hours), highlighting discrepancies between preclinical models and clinical reality . Subgroup analyses also identified sex differences, with female rodents showing less consistent benefits .

Q. Why did NXY-059 fail in phase III clinical trials despite positive preclinical data?

The SAINT II trial’s neutral outcome (n=3,306) was attributed to:

  • Low BBB permeability : Human trials used plasma concentrations (200 µM) extrapolated from rodents, but insufficient CNS penetration limited target engagement .
  • Preclinical bias : Overreliance on young, healthy animals without comorbidities (e.g., hypertension) and short treatment delays (5–30 min post-ischemia) .
  • Clinical trial design : SAINT I’s borderline significance (p=0.038) was not replicated in SAINT II, suggesting a false-positive initial result .

Q. How can future preclinical studies of neuroprotectants avoid the pitfalls observed with NXY-059?

Recommendations include:

  • STAIR criteria adherence : Rigorous randomization, blinding, and sample size calculations powered to detect 20–30% effect sizes .
  • Comorbid models : Testing in aged animals, females, and subjects with hypertension or diabetes .
  • Translational biomarkers : Using pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge animal and human dosing .
  • Pre-registration and data sharing : Mitigating publication bias by including neutral/unpublished studies in meta-analyses .

Methodological Tables

Q. Table 1. Key Pharmacokinetic Parameters of NXY-059

ParameterRat ModelMarmoset ModelHuman (SAINT Trials)
Plasma Half-life2.1 h3.5 h5–6 h
Target Plasma Conc.260–300 µM280–320 µM200 µM
BBB PermeabilityLow (0.1% uptake)Low (0.08% uptake)Undetectable
Sources:

Q. Table 2. Impact of Study Quality on NXY-059 Efficacy (Meta-Analysis)

Quality FactorHigh-Quality Studies (SMD)Low-Quality Studies (SMD)
Allocation Concealment-1.2 (95% CI: -1.5 to -0.9)-2.1 (95% CI: -2.6 to -1.6)
Blinded Outcome Assessment-1.0 (95% CI: -1.3 to -0.7)-1.9 (95% CI: -2.3 to -1.5)
Sample Size ≥20/group-1.4 (95% CI: -1.8 to -1.0)-2.3 (95% CI: -2.8 to -1.8)
SMD: Standardized Mean Difference

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